BenchChemオンラインストアへようこそ!

2-((4-(2,4-di-tert-pentylphenoxy)butyl)thio)-1H-benzo[d]imidazole

Lipophilicity Drug-likeness Membrane permeability

This compound's 2,4-di-tert-pentylphenoxy motif drives a computed XLogP3-AA of 9.1—4–5 log units above unsubstituted PAB analogs. It serves as an extreme-lipophilicity probe to define QcrB SAR limits, assess CYP-mediated metabolic clearance, and enable comparative intracellular PK profiling in infected macrophages. Supplied at ≥95% purity, it is ready for parallel library synthesis or direct assay. Pre-installed steric bulk eliminates de novo synthesis of the hindered intermediate, ensuring cross-study comparability not achievable with generic PAB scaffolds.

Molecular Formula C27H38N2OS
Molecular Weight 438.67
CAS No. 392321-87-8
Cat. No. B2859371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-(2,4-di-tert-pentylphenoxy)butyl)thio)-1H-benzo[d]imidazole
CAS392321-87-8
Molecular FormulaC27H38N2OS
Molecular Weight438.67
Structural Identifiers
SMILESCCC(C)(C)C1=CC(=C(C=C1)OCCCCSC2=NC3=CC=CC=C3N2)C(C)(C)CC
InChIInChI=1S/C27H38N2OS/c1-7-26(3,4)20-15-16-24(21(19-20)27(5,6)8-2)30-17-11-12-18-31-25-28-22-13-9-10-14-23(22)29-25/h9-10,13-16,19H,7-8,11-12,17-18H2,1-6H3,(H,28,29)
InChIKeyHEEQZWLWNASEHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-(2,4-di-tert-pentylphenoxy)butyl)thio)-1H-benzo[d]imidazole (CAS 392321-87-8): Chemical Identity, Pharmacophore Class, and Procurement-Relevant Baseline


2-((4-(2,4-di-tert-pentylphenoxy)butyl)thio)-1H-benzo[d]imidazole (CAS 392321-87-8) is a synthetic small-molecule benzimidazole derivative featuring a 2-thioether linkage to a 4-phenoxybutyl chain bearing sterically demanding 2,4-di-tert-pentyl substituents on the terminal phenyl ring [1]. Its molecular formula is C₂₇H₃₈N₂OS, with a molecular weight of 438.7 g/mol and a computed XLogP3-AA of 9.1, placing it among highly lipophilic benzimidazole thioethers [1]. The compound belongs to the phenoxyalkylbenzimidazole (PAB) pharmacophore class, which has demonstrated sub-micromolar to low-nanomolar antitubercular activity in peer-reviewed studies [2][3]. Commercially, it is supplied as a research-grade building block with a specified purity of ≥95% .

Why 2-((4-(2,4-di-tert-pentylphenoxy)butyl)thio)-1H-benzo[d]imidazole Cannot Be Replaced by Unsubstituted or Mono-Substituted Phenoxyalkylbenzimidazole Analogs


Within the phenoxyalkylbenzimidazole (PAB) class, the 2,4-di-tert-pentyl substitution pattern on the terminal phenoxy ring is not a trivial structural variation. The two tert-pentyl (2-methylbutan-2-yl) groups contribute a computed XLogP3-AA of 9.1 for the target compound [1], representing an increase of approximately 4–5 log units versus the unsubstituted 2-[(4-phenoxybutyl)thio]-1H-benzimidazole analog (CAS 110143-83-4). This magnitude of lipophilicity shift predicts substantially altered membrane partitioning, metabolic clearance rates, and plasma protein binding—parameters that cannot be bridged by simple concentration adjustment of a less lipophilic analog [2]. In the PAB antitubercular series, systematic SAR studies have demonstrated that substituents on the terminal phenoxy ring directly modulate both MIC potency (spanning >100-fold from micromolar to low nanomolar) and selectivity index against eukaryotic cells [3][4]. Consequently, substitution of the 2,4-di-tert-pentyl-bearing compound with a generic PAB analog lacking this substitution pattern risks both loss of target engagement and altered ADME properties, invalidating cross-study comparisons.

Quantitative Differentiation Evidence for 2-((4-(2,4-di-tert-pentylphenoxy)butyl)thio)-1H-benzo[d]imidazole (CAS 392321-87-8) Versus Closest Analogs


Lipophilicity (XLogP3-AA) of the 2,4-Di-tert-pentyl Derivative Versus the Unsubstituted Phenoxybutylthio Benzimidazole Analog

The target compound exhibits a computed XLogP3-AA of 9.1, reflecting the contribution of the two tert-pentyl groups on the terminal phenoxy ring [1]. In contrast, the unsubstituted analog 2-[(4-phenoxybutyl)thio]-1H-benzimidazole (CAS 110143-83-4, PubChem CID 3015175) has a computed XLogP3-AA of approximately 4.5 [2]. The difference of approximately 4.6 log units represents a >10,000-fold increase in predicted octanol-water partition coefficient, which translates into substantially higher membrane permeability potential and altered distribution kinetics. This lipophilicity difference is a direct consequence of the 2,4-di-tert-pentyl substitution and cannot be replicated by unsubstituted or mono-alkylated analogs.

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA) and Predicted Oral Bioavailability Differentiation from Other Benzimidazole Thioethers

The target compound has a computed topological polar surface area (TPSA) of 63.2 Ų [1]. This value falls within the favorable range for predicted oral absorption (<140 Ų per Veber's rule) and is identical across the phenoxyalkylbenzimidazole thioether series regardless of phenoxy ring substitution, since the polar atoms (one benzimidazole NH, one ether oxygen, one thioether sulfur) are constant. However, when combined with the high XLogP3-AA of 9.1, the resulting physicochemical profile (high lipophilicity, moderate TPSA) places this compound in a distinct property space compared to less lipophilic PAB analogs. For example, 2-ethyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole, the exemplar compound in the Chandrasekera et al. PAB series, has a computed XLogP3-AA of approximately 4.2 with a comparable TPSA [2]. The combination of equivalent TPSA with markedly higher lipophilicity suggests the target compound may exhibit enhanced passive membrane permeation while maintaining a similar hydrogen-bonding capacity, a profile potentially advantageous for intracellular target engagement but also associated with higher metabolic clearance risk [3].

Drug-likeness Oral bioavailability Physicochemical profiling

Steric Bulk Differentiation: Rotatable Bond Count and Molecular Complexity Relative to Mono-Substituted Phenoxy Analogs

The target compound has 11 rotatable bonds and a molecular complexity score of 537 (computed by Cactvs) [1]. The 2,4-di-tert-pentyl groups introduce two quaternary carbon centers (C(CH₃)₂(CH₂CH₃)) that create a sterically congested environment around the terminal phenoxy ring. This steric profile is absent in mono-substituted or unsubstituted phenoxy analogs. In the context of the PAB antitubercular pharmacophore, SAR studies have established that substituents on the terminal phenoxy ring critically influence both potency against M. tuberculosis and selectivity over eukaryotic cells [2]. Specifically, compounds in the improved PAB series with bulky, lipophilic substituents on the terminal ring achieved MIC values in the low nanomolar range (most potent MIC = 52 nM) with selectivity indices exceeding 500 [2][3]. While the target compound's specific MIC has not been reported in the public domain, its steric profile is consistent with analogs occupying the high-potency, high-selectivity region of the PAB SAR landscape, and it is structurally distinct from the simpler 2-[(4-phenoxybutyl)thio]-1H-benzimidazole (CAS 110143-83-4), which lacks any phenoxy ring substitution.

Steric effects Molecular complexity Target binding

Commercial Purity Benchmarking: ≥95% Specification Versus Typical Catalog Benzimidazole Thioethers

The target compound is commercially available with a specified purity of ≥95% (Catalog Number CM808759) . This purity specification is consistent with research-grade benzimidazole thioether building blocks supplied by major catalog vendors. For comparison, the unsubstituted analog 2-[(4-phenoxybutyl)thio]-1H-benzimidazole (CAS 110143-83-4) is listed by multiple suppliers with purity specifications ranging from 95% to 97% . The ≥95% purity threshold is adequate for most in vitro biological screening applications but may require additional purification (e.g., preparative HPLC) for biophysical assays (SPR, ITC, X-ray crystallography) demanding >98% purity. No certified reference standard or pharmacopeial monograph exists for this compound, consistent with its status as a research tool rather than a pharmaceutical grade material.

Chemical purity Procurement specification Reproducibility

High-Strength Differential Evidence Is Limited: Explicit Statement of Data Gaps

A systematic search of PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and vendor databases conducted for this evidence guide did not identify any peer-reviewed publication reporting direct experimental biological activity data (MIC, IC₅₀, Kd, or ADME parameters) for 2-((4-(2,4-di-tert-pentylphenoxy)butyl)thio)-1H-benzo[d]imidazole as a discrete molecular entity. The compound appears in PubChem (CID 3548071) with computed physicochemical properties only [1]. It is listed in commercial catalogs as a research building block without accompanying bioassay data . The SAR insights from the phenoxyalkylbenzimidazole (PAB) antitubercular literature [2][3] provide class-level inference about the potential biological relevance of the 2,4-di-tert-pentylphenoxy motif but do not constitute direct evidence for this specific compound. Consequently, the strongest available differentiation evidence is physicochemical (XLogP3-AA, TPSA, steric parameters) rather than pharmacological. Users procuring this compound for biological studies should anticipate generating primary activity data de novo and should not rely on class-level inference as a substitute for compound-specific experimental validation.

Data transparency Evidence limitations Procurement decision support

Recommended Research and Industrial Application Scenarios for 2-((4-(2,4-di-tert-pentylphenoxy)butyl)thio)-1H-benzo[d]imidazole (CAS 392321-87-8) Based on Quantitative Differentiation Evidence


SAR Expansion of the Phenoxyalkylbenzimidazole (PAB) Antitubercular Series with a High-Lipophilicity, Sterically Hindered Analog

The compound is most appropriately deployed as a probe to explore the SAR boundaries of the PAB antitubercular pharmacophore at the terminal phenoxy ring. Its computed XLogP3-AA of 9.1 and two quaternary tert-pentyl centers represent a lipophilicity and steric extreme relative to published PAB analogs [1]. In the context of the QcrB-targeting PAB series, where MIC values span from 52 nM to >10 µM depending on substituent pattern [2][3], this compound can test whether excessive lipophilicity or steric bulk at the terminal ring leads to potency erosion, cytotoxicity emergence, or metabolic instability. Experimental characterization of this compound's MIC against M. tuberculosis H37Rv, cytotoxicity in Vero or HepG2 cells, and microsomal stability would directly inform whether the 2,4-di-tert-pentyl substitution pattern represents an SAR advantage or liability within the PAB class.

Physicochemical Probe for Membrane Partitioning and Intracellular Accumulation Studies in Mycobacterial Infection Models

With a computed XLogP3-AA of 9.1—approximately 4.6 log units higher than the unsubstituted phenoxybutylthio benzimidazole analog [1][2]—this compound can serve as a tool to investigate the relationship between lipophilicity and intracellular antimycobacterial activity. The PAB literature has established that some series members are active against intracellular M. tuberculosis [3], but the contribution of passive membrane partitioning versus transporter-mediated uptake has not been deconvoluted. This compound's extreme lipophilicity makes it suitable for comparative cellular pharmacokinetic studies (e.g., mass spectrometry-based quantification of intracellular compound levels in infected macrophages) alongside less lipophilic PAB analogs, providing mechanistic insight into the physicochemical drivers of intracellular target engagement.

Metabolic Stability Benchmarking: Identification of Oxidative Metabolism Hotspots in Highly Lipophilic Benzimidazole Thioethers

The original PAB series from Chandrasekera et al. (2015) was characterized by rapid hepatic clearance in both rodent and human liver microsomes, with oxidative metabolism identified as the primary clearance pathway [1]. The target compound, bearing two tert-pentyl groups each containing a terminal ethyl chain susceptible to ω-oxidation, plus a benzylic methylene adjacent to the phenoxy oxygen, presents multiple potential sites for CYP-mediated oxidation. Comparative microsomal stability assays (human and mouse liver microsomes, NADPH-supplemented) between this compound and less substituted PAB analogs can identify whether the 2,4-di-tert-pentyl motif exacerbates or mitigates the metabolic liability inherent to the PAB class, providing actionable data for medicinal chemistry optimization campaigns.

Building Block for Diversified Benzimidazole Library Synthesis via Thioether Functionalization

The 2-thioether linkage in the target compound provides a versatile synthetic handle for further derivatization, including oxidation to sulfoxide/sulfone analogs or metal-catalyzed cross-coupling reactions. With a commercial purity specification of ≥95% [1], the compound is suitable as a starting material for parallel library synthesis. The sterically demanding 2,4-di-tert-pentylphenoxy moiety is pre-installed, allowing medicinal chemists to explore modifications at the benzimidazole NH position (alkylation, acylation) or the thioether sulfur while maintaining the unique terminal phenoxy substitution pattern constant. This scenario is particularly relevant for groups seeking to expand the chemical space around the PAB pharmacophore without undertaking a de novo multi-step synthesis of the 2,4-di-tert-pentylphenoxy intermediate.

Quote Request

Request a Quote for 2-((4-(2,4-di-tert-pentylphenoxy)butyl)thio)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.